molecular formula C23H16N2O4 B2890591 N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide CAS No. 331432-20-3

N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No. B2890591
CAS RN: 331432-20-3
M. Wt: 384.391
InChI Key: MFKLLZRLHDEKCR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as Compound 1, is a novel small molecule that has gained significant interest among the scientific community due to its potential therapeutic applications. Compound 1 is a member of the isoindoline family of compounds and has been shown to possess anti-inflammatory and anti-tumor properties.

Scientific Research Applications

Analytical Determination in Biological Samples

Research on related compounds, such as 4-amino-N-(2,6-dimethylphenyl)-benzamide, has led to the development of liquid chromatographic methods for determining serum and urine concentrations in pharmacokinetic studies. These methods, involving UV detection and solid-phase extraction, facilitate the analysis of parent compounds and their metabolites, essential for understanding drug behavior in biological systems (Dockens, Ravis, & Clark, 1987).

Anticancer Applications

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) represents a class of compounds with significant research interest due to their isotype-selective inhibition of histone deacetylases (HDACs). These inhibitors block cancer cell proliferation and induce apoptosis, demonstrating potential as anticancer drugs. Their ability to selectively inhibit HDACs 1-3 and 11 underscores the therapeutic relevance of these compounds in oncology (Zhou et al., 2008).

Anticonvulsant Activity

The investigation into the anticonvulsant activity of related compounds, such as 4-amino-N-(2,6-dimethylphenyl)-benzamide, has highlighted their effectiveness in animal models. These studies focus on the compound's ability to antagonize seizures and its metabolic pathways, offering insights into the development of new anticonvulsant therapies (Robertson et al., 1987).

Synthetic Methodologies

Research has also delved into the synthesis and structural analysis of related compounds, providing methodologies for creating derivatives with potential pharmacological applications. Techniques such as the Bischler-Napieralski reaction have been employed to synthesize and structurally characterize compounds, aiding in the development of novel pharmaceuticals (Browne, Skelton, & White, 1981).

properties

IUPAC Name

N-(4-acetylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c1-14(26)15-6-10-17(11-7-15)24-21(27)16-8-12-18(13-9-16)25-22(28)19-4-2-3-5-20(19)23(25)29/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKLLZRLHDEKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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